2,6-Di-tert-butylhydroquinone

描述

Historical Development and Discovery

2,6-Di-tert-butylhydroquinone (2,6-DTBHQ) emerged as a structurally distinct derivative of hydroquinone during mid-20th-century investigations into alkylated phenolic antioxidants. Early synthetic efforts focused on modifying hydroquinone’s reactivity by introducing bulky tert-butyl groups to enhance steric protection of the phenolic hydroxyl groups. A pivotal advancement occurred in the 1960s, when alkylation techniques using tert-butylation agents like isobutylene or tert-butyl alcohol in acidic media were refined. These methods often produced mixtures of mono- and di-alkylated isomers, with 2,6-DTBHQ identified as a minor byproduct in reactions favoring 2,5-di-tert-butylhydroquinone (2,5-DTBHQ).

The compound gained attention in materials science due to its stability and electron-donating properties. By the 1980s, its role as a ligand in coordination chemistry was explored, particularly in stabilizing transition metal complexes. Patent literature from the early 2000s further documented its utility in polymer stabilization and organic synthesis, solidifying its industrial relevance.

IUPAC Nomenclature and Structural Identification

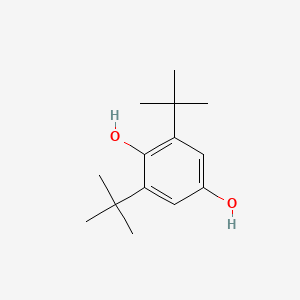

The systematic IUPAC name for 2,6-DTBHQ is 2,6-bis(1,1-dimethylethyl)benzene-1,4-diol , reflecting its substitution pattern on the hydroquinone backbone. Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₂₂O₂ |

| Molecular weight | 222.32 g/mol |

| SMILES notation | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)O |

| InChI key | JFGVTUJBHHZRAB-UHFFFAOYSA-N |

Crystallographic studies reveal a planar benzene core with tert-butyl groups at positions 2 and 6, creating steric hindrance that influences reactivity. Spectroscopic characterization, including NMR (¹H and ¹³C) and IR, confirms the presence of two equivalent phenolic -OH groups (δ ~5.2 ppm in DMSO-d₆) and tert-butyl protons (δ ~1.3 ppm). The compound’s melting point ranges from 101.5–102.5°C, with a density of 1.012 g/cm³.

Positional Isomerism in Dialkylated Hydroquinone Derivatives

Dialkylated hydroquinones exhibit isomerism dependent on substituent positions, profoundly affecting their physicochemical properties. For 2,6-DTBHQ, comparison with its 2,5-isomer highlights critical differences:

| Property | 2,6-DTBHQ | 2,5-DTBHQ |

|---|---|---|

| Melting point | 101.5–102.5°C | 216–218°C |

| Boiling point | 313.3°C (predicted) | 321°C |

| Solubility in ethanol | High | Moderate |

| Antioxidant activity | Moderate | High |

The 2,6-isomer’s symmetrical substitution pattern reduces steric strain compared to the asymmetrical 2,5-isomer, leading to lower melting points and altered crystallinity. In synthetic pathways, the ratio of isomers depends on reaction conditions:

- Acid-catalyzed alkylation favors 2,5-DTBHQ due to kinetic control.

- Bulkier catalysts (e.g., macroporous sulfonic resins) increase 2,6-DTBHQ yields by stabilizing transition states with reduced steric clash.

Applications also diverge: 2,5-DTBHQ dominates as a food antioxidant (E319), while 2,6-DTBHQ finds niche roles in polymer stabilization and ligand design. This positional isomerism underscores the importance of synthetic precision in tailoring hydroquinone derivatives for specific functions.

属性

IUPAC Name |

2,6-ditert-butylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGVTUJBHHZRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062423 | |

| Record name | 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,6-Di-tert-butyl-1,4-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2444-28-2 | |

| Record name | 2,6-Di-tert-butylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW7RBM89DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Di-tert-butyl-1,4-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 - 118 °C | |

| Record name | 2,6-Di-tert-butyl-1,4-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

作用机制

Target of Action

2,6-Di-tert-butylhydroquinone, also known as tert-Butylhydroquinone, primarily targets the nuclear factor erythroid 2-related factor (Nrf2) and the sarcoplasmic reticulum (SR) Ca^2+ uptake. Nrf2 is a key regulator of the antioxidant response, which is crucial for cells to survive exposure to harmful conditions. The sarcoplasmic reticulum (SR) Ca^2+ uptake plays a significant role in muscle contraction and relaxation.

Mode of Action

This compound acts as an activator of Nrf2, enhancing antioxidant status by upregulating the Nrf2 gene and reducing nuclear factor kappa-B (NF-κB) activity. This results in decreased oxidative stress and inflammation. Additionally, it specifically inhibits the sarcoplasmic reticulum (SR) Ca^2+ uptake, which can affect muscle performance.

Biochemical Pathways

The action of this compound affects several biochemical pathways. By activating Nrf2, it influences the antioxidant response pathway, leading to the upregulation of various antioxidant genes. The inhibition of SR Ca^2+ uptake impacts the calcium signaling pathway, which plays a crucial role in muscle contraction.

Pharmacokinetics

Studies have shown that it can be absorbed and bio-transformed in the body. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of Nrf2 by this compound leads to enhanced antioxidant status, which can protect cells from damage caused by harmful conditions. The inhibition of SR Ca^2+ uptake can affect muscle performance.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to avoid inhalation.

生化分析

Biochemical Properties

2,6-Di-tert-butylhydroquinone is known to interact with various enzymes, proteins, and other biomolecules. It has been found to suppress processes that lead to neuroinflammation and oxidative stress. It is also known to inhibit the sarcoplasmic reticulum (SR) Ca 2+ uptake in the rat ventricle.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can significantly increase cell density and the exposure of phosphatidylserine (PS) on cell membrane surfaces. It also decreases cellular glutathione (GSH) content without affecting cell lethality. In addition, it has been found to attenuate the production of oxidative products and inflammatory cytokines, increase GPx and SOD levels, decrease NF-κB, which protects against oxidative damage, and restore the antioxidant mechanism.

Molecular Mechanism

The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a specialized nuclear factor erythroid 2-related factor (Nrf2) activator that decreases oxidative stress and enhances antioxidant status by upregulating the Nrf2 gene and reducing nuclear factor kappa-B (NF-κB) activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Depending on heating conditions, it presents sublimation at isothermal conditions or melting followed by evaporation under dynamic heating. From evaporation or sublimation, the same commercial polymorphic form is obtained.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in PQ-treated mice, pretreatment with 1% this compound significantly attenuated impairments in behavioral performance, decreased TH-positive neurons, and increased TUNEL-positive cells in the substantia nigra.

Metabolic Pathways

The metabolic pathways of this compound involve various enzymes and cofactors. Several oxidative metabolites have been detected, as well as glutathione, glucuronide, and sulfate conjugates.

生物活性

2,6-Di-tert-butylhydroquinone (DTBHQ) is a synthetic antioxidant that has garnered attention for its biological activities, particularly in the fields of food safety, pharmacology, and toxicology. This compound is structurally related to tert-butylhydroquinone (TBHQ), which is widely used as a food additive. Understanding the biological activity of DTBHQ is essential for evaluating its potential therapeutic uses and safety profiles.

DTBHQ is characterized by its ability to act as a potent antioxidant. It functions primarily by scavenging free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems. The compound's mechanism involves:

- Reduction of Oxidative Stress : DTBHQ enhances the levels of glutathione (GSH), a critical antioxidant in cells, thus promoting cellular defense against oxidative damage .

- Induction of Phase II Enzymes : It has been shown to induce the expression of various phase II detoxifying enzymes, such as glutathione S-transferases (GST) and quinone reductases, which play a role in detoxifying harmful compounds .

Antioxidant Activity

DTBHQ exhibits significant antioxidant properties. It protects cells from oxidative damage by donating electrons to free radicals, effectively neutralizing them. This activity has implications for preventing chronic diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of DTBHQ and its oxidation product, tert-butylbenzoquinone (TBBQ). TBBQ has been found to possess strong antibacterial activity against various strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 8 mg/L . The mode of action involves disrupting bacterial membrane integrity without causing lysis, indicating a selective bactericidal effect .

Cytotoxic and Genotoxic Effects

While DTBHQ shows promise as an antioxidant and antibacterial agent, it also raises concerns regarding cytotoxicity and genotoxicity. High doses have been associated with DNA damage and alterations in cell viability due to ROS production . For instance, studies indicate that DTBHQ can lead to the formation of 8-hydroxydeoxyguanosine (8-oxodG), a marker of oxidative DNA damage .

Case Studies and Research Findings

Several studies have investigated the biological effects of DTBHQ:

- Oxidative Stress Induction : In vitro experiments demonstrated that DTBHQ treatment resulted in increased intracellular GSH levels and enhanced activity of gamma-glutamyl cysteine synthetase (GCS), suggesting a protective role against oxidative stress .

- Antimicrobial Efficacy : A study focused on the antibacterial properties of TBBQ revealed that it effectively eradicated staphylococcal biofilms at concentrations significantly higher than its MIC, underscoring its potential application in clinical settings for biofilm-associated infections .

- Toxicological Assessment : Research evaluating the toxicological profile of DTBHQ indicated that while it exhibits beneficial biological activities at low concentrations, higher doses could lead to adverse effects such as cytotoxicity and genotoxicity in various cell lines .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

化学反应分析

Oxidation and Reduction Reactions

2,6-DTBHQ undergoes reversible oxidation to form 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ), a process critical to its antioxidant function. Key reaction pathways include:

Oxidation to the Quinone

-

Reagents/Conditions : Molecular oxygen (O₂), horseradish peroxidase/H₂O₂ , or electrochemical oxidation .

-

Products : 2,6-DTBQ and reactive oxygen species (ROS) such as superoxide radicals (O₂⁻- ) .

-

Mechanism : Single-electron transfers generate a semiquinone radical intermediate, which further oxidizes to the quinone .

Reduction of the Quinone

-

Reagents/Conditions : Reducing agents like sodium borohydride (NaBH₄) or enzymatic systems (e.g., NADPH-dependent reductases) .

Table 1: Redox Properties of 2,6-DTBHQ

Radical Scavenging and Redox Cycling

2,6-DTBHQ acts as a chain-breaking antioxidant by donating hydrogen atoms to free radicals (e.g., peroxyl radicals):

-

Kinetics : Exhibits high inhibition rate constants (k<sub>inh</sub>) in radical-mediated processes, correlating with cytotoxicity in cellular models .

-

Redox Cycling : The quinone form (2,6-DTBQ) participates in redox cycles with cellular reductants (e.g., glutathione), generating oxidative stress .

Biofilm Redox Activity

In bioelectrochemical systems, 2,6-DTBHQ enhances extracellular electron transfer (EET) in microbial biofilms:

-

Role : Mediates electron shuttling between Klebsiella quasipneumoniae biofilms and electrodes, increasing voltage output.

-

Metabolic Impact : Upregulates NADH dehydrogenase and ubiquinone synthesis pathways.

Cytotoxicity Mechanisms

-

ROS Generation : Oxidation of 2,6-DTBHQ produces O₂⁻- and H₂O₂, inducing oxidative damage in hepatocytes and neuronal cells .

-

Enzyme Inhibition : Suppresses NAD(P)H quinone oxidoreductase (NQO1), exacerbating redox stress .

Glutathione Conjugation

-

Reagents : Glutathione (GSH) in the presence of cytochrome P450 enzymes .

-

Products : 5- and 6-monoglutathionyl conjugates of 2,6-DTBQ, with enhanced redox cycling activity .

Electrophilic Additions

-

Quinone Reactivity : 2,6-DTBQ undergoes nucleophilic attack at the carbonyl positions, forming adducts with amines or thiols .

Environmental and Toxicological Considerations

准备方法

Alkylation Using Methyl tert-Butyl Ether (MTBE) and Acid Catalysis

One patented method utilizes methyl tert-butyl ether as the alkylating agent with hydroquinone in the presence of an acid catalyst such as sulfuric acid, employing toluene or xylene as solvent. The process involves:

- Mixing hydroquinone and solvent in a molar ratio of 1 g hydroquinone to 3-5 ml solvent.

- Heating the mixture to 85-110°C.

- Slowly adding a mixture of methyl tert-butyl ether and sulfuric acid (molar ratio 1:0.1-0.2) over 0.5-1 hour, with a hydroquinone to MTBE molar ratio of 1:0.8-1.2.

- Maintaining temperature and adding 15-30% by weight of 2,5-di-tert-butylhydroquinone as an alkyl transfer reagent under reflux.

- Distilling off methanol to isolate 2-tert-butylhydroquinone, which can be further alkylated to DBHQ.

This method benefits from the use of inexpensive MTBE instead of tert-butanol or isobutene and improves yield by adding DBHQ during the reaction.

Direct tert-Butylation Using tert-Butyl Acetate and Dilute Sulfuric Acid

Another approach uses tert-butyl acetate as the alkylating agent with resorcinol (a structural isomer of hydroquinone) in the presence of dilute sulfuric acid without organic solvents. The key steps include:

- Mixing equimolar resorcinol and tert-butyl acetate with dilute sulfuric acid (20-50% concentration) at a weight ratio of acid to tert-butyl acetate between 1:3 and 1:6.

- Stirring and heating the mixture at 85-95°C for 1-8 hours.

- Cooling and centrifuging to separate the product, followed by washing with warm water.

- Further purification by acidifying the aqueous solution to pH < 3, adding a reductive agent (0.1-1% to 5-10% by weight), heating at 85-95°C for 1-2 hours, filtering hot, cooling to crystallize DBHQ, and washing crystals.

This solvent-free method reduces side reactions, simplifies purification, and achieves high yields.

Multi-Step Synthesis Using tert-Butanol and Phosphoric Acid

A detailed synthetic route involves hydroquinone, tert-butanol, and phosphoric acid in toluene solvent:

- Hydroquinone (14.25%) and toluene (50%) are heated to 70-100°C.

- Tert-butanol (10.72%) and phosphoric acid (25%) are slowly added over 10-20 hours at 85-105°C.

- The phosphoric acid layer is separated, and the toluene layer is cooled to 30-40°C to precipitate crude DBHQ.

- Crude DBHQ is filtered and purified by dissolving in acetone-water mixtures (0.7 to 1.3 times the weight of DBHQ), heating to 75-95°C, filtering, and cooling to crystallize.

- Further purification involves reaction with isopropyl benzene at 100-125°C, filtration, recrystallization, and drying under vacuum at 80°C.

This multi-stage process ensures high purity through sequential crystallization and solvent treatments.

Comparative Data Table of Preparation Methods

Analysis and Research Findings

Catalyst and Solvent Impact: Sulfuric acid is a common catalyst, but its concentration and the choice of solvent (toluene, xylene, or none) influence reaction rate and selectivity. Solvent-free methods reduce environmental impact and simplify downstream processing.

Alkylating Agent Selection: MTBE offers cost advantages and ease of handling compared to tert-butanol or isobutene, but tert-butyl acetate provides a solvent-free alternative with fewer side reactions.

Reaction Conditions: Temperatures between 85°C and 110°C are typical, balancing reaction kinetics and product stability. Longer reaction times (up to 20 hours) are used in some methods to ensure complete alkylation and high purity.

Purification Strategies: Crystallization from acetone-water mixtures and recrystallization with isopropyl benzene are effective for obtaining high-purity DBHQ. Addition of reductive agents during purification can improve product quality.

Yield Optimization: Adding a small amount of 2,5-di-tert-butylhydroquinone during alkylation can enhance yield by acting as an alkyl transfer reagent.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,6-di-tert-butylhydroquinone, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via acid-catalyzed alkylation of hydroquinone with tert-butylating agents (e.g., tert-butyl chloride or tert-butanol). A common protocol involves refluxing hydroquinone with excess tert-butyl alcohol in concentrated sulfuric acid, followed by neutralization and extraction. Purification is achieved through recrystallization in ethanol or methanol. Purity (>95%) can be verified using HPLC with UV detection at 280 nm, referencing retention times against commercial standards .

Q. How can researchers characterize the solubility and stability of this compound for experimental reproducibility?

- Methodological Answer : Solubility profiles should be determined in solvents like ethanol, dimethylformamide, and dichloromethane using gravimetric analysis. Stability studies under varying temperatures (4°C, 25°C) and light exposure (UV vs. dark) are critical. For long-term storage, recommend airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation. Monitor degradation via FT-IR for quinone formation (C=O peaks at 1660–1680 cm⁻¹) .

Q. What spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) and mass spectrometry (MS). In ¹H NMR, expect aromatic protons as a singlet at δ 6.8–7.0 ppm and tert-butyl groups as singlets at δ 1.3–1.5 ppm. High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 223.15. Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antioxidant efficacy of this compound across studies?

- Methodological Answer : Contradictions often arise from experimental conditions (e.g., oxygen levels, solvent polarity). Standardize assays such as ORAC (oxygen radical absorbance capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl) under controlled oxygen tension. Compare kinetic data (IC₅₀, reaction rates) across studies, and validate using electron paramagnetic resonance (EPR) to directly quantify radical scavenging .

Q. What are the metabolic pathways of this compound in mammalian systems, and how can intermediates be tracked?

- Methodological Answer : In vivo studies in model organisms (e.g., rats) reveal oxidation to 2,6-di-tert-butyl-p-benzoquinone (BBQ) via cytochrome P450 enzymes. Use isotope-labeled tracers (e.g., ¹³C/²H) and LC-MS/MS to detect metabolites in urine/feces. For in vitro models, employ hepatic microsomes with NADPH cofactors and monitor time-dependent metabolite formation .

Q. What advanced analytical strategies can differentiate this compound from structural analogs (e.g., 2,5-isomer) in complex matrices?

- Methodological Answer : Utilize reversed-phase HPLC with tandem MS (MS/MS) for isomer separation. Optimize chromatographic conditions (C18 column, acetonitrile/water gradient) to resolve retention time differences. Confirm identities via collision-induced dissociation (CID) spectra, focusing on fragment ions unique to the 2,6-isomer (e.g., m/z 165 from tert-butyl loss) .

Q. How does the environmental fate of this compound impact ecotoxicology studies?

- Methodological Answer : Conduct photodegradation studies under simulated sunlight (λ >290 nm) to assess persistence. Use OECD 301/302 guidelines for biodegradability testing. For ecotoxicity, perform acute/chronic assays on Daphnia magna or Danio rerio, measuring LC₅₀ and oxidative stress biomarkers (e.g., glutathione peroxidase activity). Correlate results with QSAR models to predict bioaccumulation potential .

Q. What strategies mitigate experimental artifacts in studies involving this compound’s redox behavior?

- Methodological Answer : Control oxygen levels via glovebox or degassing protocols (N₂ sparging) to prevent unintended oxidation. Use electrochemical methods (cyclic voltammetry) to quantify redox potentials (E°). Validate findings with electron microscopy (TEM/SEM) to check for nanoparticle formation during redox cycling .

Data Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。